N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide
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Overview
Description
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a derivative of acrylamide and is synthesized by the reaction of 4-chlorobenzylamine with phenylsulfonyl chloride followed by the reaction with acryloyl chloride.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been investigated for its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide is not fully understood. However, it is believed to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) that are involved in the production of pro-inflammatory cytokines. This compound has also been found to inhibit the activity of histone deacetylases (HDACs) that are involved in the regulation of gene expression. These mechanisms of action suggest that this compound has potential as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. This compound is also stable under various conditions, making it suitable for use in various assays. However, this compound has some limitations for lab experiments. It is highly toxic and must be handled with care. This compound is also relatively expensive, which may limit its use in some experiments.
Future Directions
There are several future directions for the research on N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide. One direction is to investigate its potential as an anticancer agent. This compound has been found to inhibit the growth of various cancer cells, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. This compound has been found to inhibit the production of pro-inflammatory cytokines, and further studies are needed to determine its efficacy in animal models of inflammation. Finally, further studies are needed to investigate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesis Methods
N-(4-chlorophenyl)-2-[(phenylsulfonyl)methyl]acrylamide is synthesized by the reaction of 4-chlorobenzylamine with phenylsulfonyl chloride followed by the reaction with acryloyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is purified by column chromatography. The yield of this compound is typically around 50-60%.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S/c1-12(11-22(20,21)15-5-3-2-4-6-15)16(19)18-14-9-7-13(17)8-10-14/h2-10H,1,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVVAZIZAFFAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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